molecular formula C20H30O3 B7769967 3-Hydroxyandrost-5-ene-17-carboxylic acid

3-Hydroxyandrost-5-ene-17-carboxylic acid

Cat. No. B7769967
M. Wt: 318.4 g/mol
InChI Key: MGMOLZNAUACBCR-UHFFFAOYSA-N
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Description

3-Hydroxyandrost-5-ene-17-carboxylic acid is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxyandrost-5-ene-17-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyandrost-5-ene-17-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Hydroxyandrost-5-ene-17-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
Androst-5-ene-3β,17β-diol, Pyridine, Succinic anhydride, Triethylamine, Methanol, Chloroform, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Sodium sulfate

Reaction
Step 1: Protection of the hydroxyl group at C-3 position of androst-5-ene-3β,17β-diol with succinic anhydride in the presence of pyridine and triethylamine to form 3β-succinyl-androst-5-ene-17β-ol, Step 2: Oxidation of the C-17 hydroxyl group of 3β-succinyl-androst-5-ene-17β-ol with sodium periodate in methanol to form 3β-succinyl-androst-5-ene-17-one, Step 3: Reduction of the C-17 carbonyl group of 3β-succinyl-androst-5-ene-17-one with sodium borohydride in methanol to form 3β-succinyl-androst-5-ene-17β-ol, Step 4: Hydrolysis of the succinyl group at C-3 position of 3β-succinyl-androst-5-ene-17β-ol with sodium hydroxide in methanol to form 3-Hydroxyandrost-5-ene-17β-ol, Step 5: Oxidation of the C-17 hydroxyl group of 3-Hydroxyandrost-5-ene-17β-ol with sodium periodate in chloroform to form 3-Hydroxyandrost-5-ene-17-one, Step 6: Carboxylation of the C-17 ketone group of 3-Hydroxyandrost-5-ene-17-one with sodium hydroxide and carbon dioxide in methanol to form 3-Hydroxyandrost-5-ene-17-carboxylic acid, Step 7: Purification of the crude product by recrystallization from diethyl ether and drying over sodium sulfate

properties

IUPAC Name

3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMOLZNAUACBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908270
Record name 3-Hydroxyandrost-5-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyandrost-5-ene-17-carboxylic acid

CAS RN

10325-79-8
Record name NSC119154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC96928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyandrost-5-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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